molecular formula C24H25O2P B14534746 {[(Oxan-2-yl)oxy]methylidene}(triphenyl)-lambda~5~-phosphane CAS No. 62209-77-2

{[(Oxan-2-yl)oxy]methylidene}(triphenyl)-lambda~5~-phosphane

Cat. No.: B14534746
CAS No.: 62209-77-2
M. Wt: 376.4 g/mol
InChI Key: ZCYDFJSGZQBXDE-UHFFFAOYSA-N
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Description

{[(Oxan-2-yl)oxy]methylidene}(triphenyl)-lambda~5~-phosphane is a unique organophosphorus compound It is characterized by the presence of an oxane ring and a triphenylphosphine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Oxan-2-yl)oxy]methylidene}(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with an appropriate oxane derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[(Oxan-2-yl)oxy]methylidene}(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Substituted oxane derivatives.

Scientific Research Applications

{[(Oxan-2-yl)oxy]methylidene}(triphenyl)-lambda~5~-phosphane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its role in drug delivery systems.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(Oxan-2-yl)oxy]methylidene}(triphenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphine and oxane moieties. The compound can coordinate with metal centers, facilitating catalytic processes. Additionally, its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common ligand in coordination chemistry.

    Oxane derivatives: Compounds containing the oxane ring structure.

Uniqueness

{[(Oxan-2-yl)oxy]methylidene}(triphenyl)-lambda~5~-phosphane is unique due to the combination of the oxane ring and triphenylphosphine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

62209-77-2

Molecular Formula

C24H25O2P

Molecular Weight

376.4 g/mol

IUPAC Name

oxan-2-yloxymethylidene(triphenyl)-λ5-phosphane

InChI

InChI=1S/C24H25O2P/c1-4-12-21(13-5-1)27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)20-26-24-18-10-11-19-25-24/h1-9,12-17,20,24H,10-11,18-19H2

InChI Key

ZCYDFJSGZQBXDE-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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